molecular formula C15H17OP B14736946 2-Propanol, 1-(diphenylphosphino)- CAS No. 2652-63-3

2-Propanol, 1-(diphenylphosphino)-

Cat. No.: B14736946
CAS No.: 2652-63-3
M. Wt: 244.27 g/mol
InChI Key: KPFUSZACLUJQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(diphenylphosphino)- is an organophosphorus compound that features a phosphine group attached to a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(diphenylphosphino)- typically involves the reaction of diphenylphosphine with 2-propanol under controlled conditions. One common method includes the use of Grignard reagents, where the interaction of organomagnesium reagents with chlorophosphines leads to the formation of the desired phosphine compound .

Industrial Production Methods

Industrial production of 2-Propanol, 1-(diphenylphosphino)- often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(diphenylphosphino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis and material science .

Scientific Research Applications

2-Propanol, 1-(diphenylphosphino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various catalytic processes.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(diphenylphosphino)- involves its interaction with molecular targets through the phosphine group. This interaction can modulate various biochemical pathways, particularly those involving redox reactions and catalysis. The compound’s ability to form stable complexes with transition metals is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-(diphenylphosphino)- is unique due to its dual functionality as both an alcohol and a phosphine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both academic and industrial research .

Properties

CAS No.

2652-63-3

Molecular Formula

C15H17OP

Molecular Weight

244.27 g/mol

IUPAC Name

1-diphenylphosphanylpropan-2-ol

InChI

InChI=1S/C15H17OP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3

InChI Key

KPFUSZACLUJQBK-UHFFFAOYSA-N

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.